

Thermal expansion and conductivity of bismuthtin alloys.

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An In-depth Technical Guide on the Thermal Expansion and Conductivity of Bismuth-Tin Alloys

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal expansion and thermal conductivity properties of bismuth-tin (Bi-Sn) alloys. It includes a summary of quantitative data, detailed experimental protocols for measuring these properties, and visualizations of experimental workflows.

Thermal Properties of Bismuth-Tin Alloys

Bismuth-tin alloys, particularly the eutectic composition (near 58 wt.% Bi), are of significant interest in various fields, including electronics as a lead-free solder, due to their low melting point and favorable physical properties.[1][2][3] Understanding their thermal expansion and conductivity is critical for applications where thermal stresses and heat dissipation are key factors.[4][5]

Coefficient of Thermal Expansion (CTE)

The coefficient of thermal expansion (CTE) quantifies the dimensional change of a material in response to a change in temperature.[6] For Bi-Sn alloys, the CTE is an important parameter for assessing thermomechanical reliability in applications where they are joined with other materials. A significant mismatch in CTE can lead to stress and failure during thermal cycling.



Thermal Conductivity

Thermal conductivity is a measure of a material's ability to conduct heat.[7] In many applications, such as electronics, efficient heat dissipation is crucial for performance and reliability. The Sn-rich phase in Bi-Sn alloys generally exhibits higher thermal conductivity than the Bi-rich phase, indicating that the microstructure plays a significant role in the overall thermal performance of the alloy.[5]

Quantitative Data

The following tables summarize the available quantitative data for the thermal expansion and thermal conductivity of bismuth-tin alloys. Data is most readily available for the eutectic composition.

Table 1: Coefficient of Thermal Expansion (CTE) of Eutectic Bismuth-Tin Alloys

Alloy Composition (wt.%)	CTE (x 10 ⁻⁶ /°C or x 10 ⁻⁶ /K)	Temperature Range (°C)	Reference
58% Bi - 42% Sn	15	20	[2]
58% Bi - 42% Sn	13.78	Not Specified	[8]
58% Bi - 42% Sn	15 - 17	20 - 90	[9]

Note: PPM/°C is equivalent to μ m/m·°C or 10⁻⁶/°C.

Table 2: Thermal Conductivity of Bismuth-Tin Alloys

Alloy Composition (wt.%)	Thermal Conductivity (W/m·K)	Temperature (°C)	Reference
58% Bi - 42% Sn	19	85	[2]
58% Bi - 42% Sn	34	Not Specified	[8]
Bi-Sn Alloys (General)	19 - 30	Not Specified	[10]
Sn-45Bi-3Sb	36.09	25	[11]



Experimental Protocols

The measurement of thermal properties requires precise and standardized methodologies. The following sections detail the common experimental protocols for determining the CTE and thermal conductivity of metallic alloys like Bi-Sn.

Measurement of Thermal Expansion

Several techniques are used to measure the CTE of solid materials, with dilatometry being one of the most common.[12][13]

Push-Rod Dilatometry

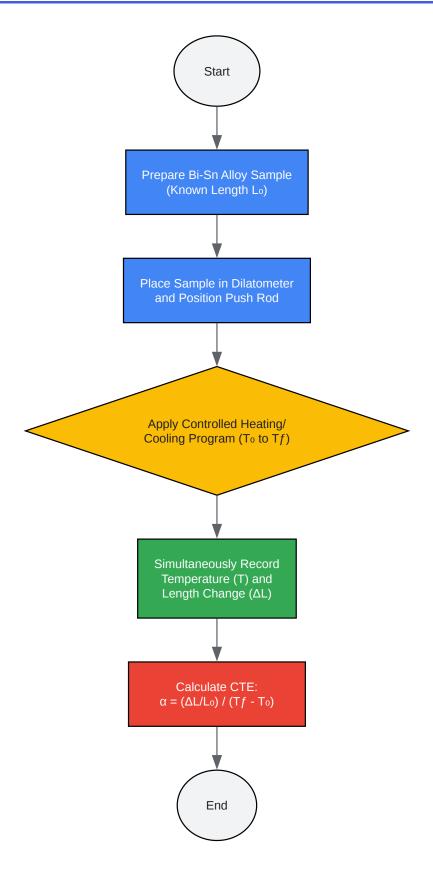
This widely used technique measures the change in length of a specimen as it is heated in a furnace.[12] The displacement of the ends of the specimen is transmitted to a sensor via push rods, typically made of materials with low and well-characterized thermal expansion, such as vitreous silica or alumina.[6]

Methodology:

- Sample Preparation: A sample of the Bi-Sn alloy with a precisely known length is prepared,
 often in a cylindrical or rectangular shape.[14]
- Apparatus Setup: The sample is placed in the dilatometer furnace. A push rod is positioned to make contact with the end of the sample.
- Thermal Cycling: The sample is subjected to a controlled thermal cycle, where the temperature is increased and/or decreased at a constant rate.
- Data Acquisition: During the thermal cycle, the change in the sample's length (displacement) and the corresponding temperature are continuously recorded.
- CTE Calculation: The coefficient of linear thermal expansion (α) is calculated from the slope of the length change versus temperature curve.[6]

The workflow for a typical push-rod dilatometry experiment is illustrated below.





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Caption: Workflow for CTE measurement using push-rod dilatometry.



Measurement of Thermal Conductivity

Thermal conductivity can be determined using steady-state or transient methods.[15][16] The laser flash method is a popular transient technique due to its speed and accuracy over a wide range of temperatures and conductivity values.[17][18]

Laser Flash Analysis (LFA)

The laser flash method measures thermal diffusivity, from which thermal conductivity can be calculated if the material's specific heat capacity and density are known.[19][20] The technique involves heating one face of a small, disc-shaped sample with a short pulse of energy from a laser or light source and measuring the resulting temperature rise on the opposite face with an infrared detector.[21]

Methodology:

- Sample Preparation: A small, thin, disc-shaped sample of the Bi-Sn alloy is prepared. The surfaces are often coated with a thin layer of graphite to enhance energy absorption and infrared emission.
- Parameter Measurement: The specific heat capacity (Cp) and density (ρ) of the alloy are determined using methods like Differential Scanning Calorimetry (DSC) and the Archimedean principle, respectively.[22]
- Apparatus Setup: The sample is placed in the LFA furnace in a sample holder.
- Energy Pulse: The front face of the sample is irradiated with a short, high-intensity laser pulse.[17]
- Temperature Detection: An infrared (IR) detector focused on the rear face of the sample records the temperature change as a function of time.
- Diffusivity Calculation: The thermal diffusivity (α) is calculated from the thickness of the sample and the time it takes for the rear face to reach a certain percentage (typically 50%) of its maximum temperature rise.[20]



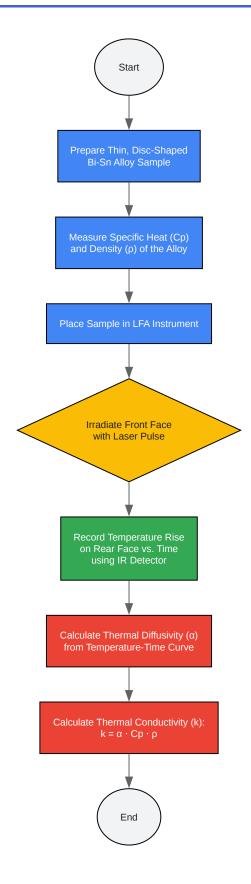




• Conductivity Calculation: The thermal conductivity (k) is then calculated using the measured thermal diffusivity (α), specific heat capacity (Cp), and density (ρ) via the equation: $k = \alpha \cdot Cp \cdot \rho.[20]$

The workflow for a laser flash analysis experiment is depicted below.





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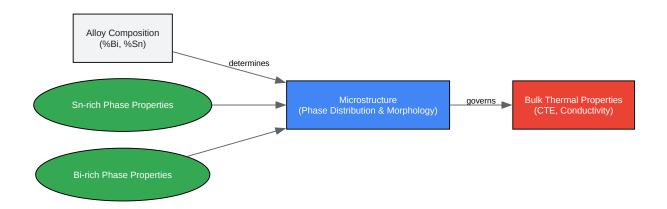
Caption: Workflow for thermal conductivity measurement using Laser Flash Analysis.



Relationship Between Composition and Thermal Properties

The thermal properties of Bi-Sn alloys are directly related to their composition and resulting microstructure. The phase diagram for the Bi-Sn system is a simple eutectic with limited solid solubility.[1][23] This means that for most compositions, the solid alloy consists of a mixture of a tin-rich (β -Sn) phase and a bismuth-rich (α -Bi) phase.

The overall thermal properties of the alloy are a composite of the properties of these individual phases.



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Caption: Relationship between alloy composition and thermal properties.

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